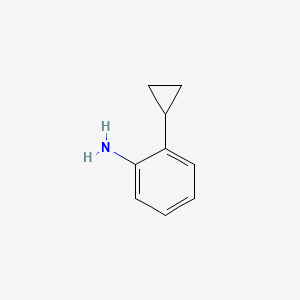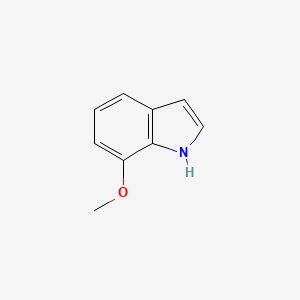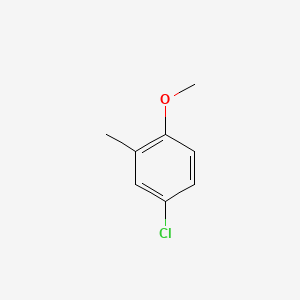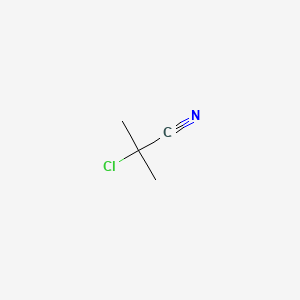
4-Ethylresorcinol
概要
説明
4-エチルレゾルシノールは、4-エチル-1,3-ベンゼンジオールとしても知られており、分子式がC8H10O2の有機化合物です。これは、レゾルシノールの誘導体であり、ベンゼン環のヒドロキシ基の1つがエチル基で置換されています。 この化合物は、医薬品、化粧品、科学研究など、さまざまな分野で応用されていることが知られています .
2. 製法
合成経路と反応条件: 4-エチルレゾルシノールは、レゾルシノールのエチル化によって合成することができます。一般的な方法には、塩基の存在下でジエチル硫酸やヨウ化エチルなどのエチル化剤を使用する方法があります。 反応は通常、制御された温度と圧力の条件下で行われ、高収率と高純度が確保されます .
工業生産方法: 工業的には、4-エチルレゾルシノールの生産は、通常、レゾルシノールとエチル化剤を反応させる大型の化学反応器で行われます。このプロセスは、効率性、コスト効率、および環境安全性のために最適化されています。 生成物はその後、蒸留や結晶化などのさまざまな技術によって精製されます .
科学的研究の応用
4-エチルレゾルシノールは、科学研究において幅広い用途があります。
作用機序
4-エチルレゾルシノールは、主に酵素や細胞経路との相互作用によって効果を発揮します。
分子標的: メラニン合成に関与する酵素であるチロシナーゼの基質として作用します
関与する経路: チロシナーゼ関連タンパク質-2のmRNAおよびタンパク質発現を減衰させ、脂質過酸化を抑制することで抗酸化効果を発揮します
類似化合物:
4-エチルフェノール: 構造は似ていますが、ヒドロキシ基が1つ少ない。
1-テトラデカノール: いくつかの機能特性は共有していますが、構造的には大きく異なります
独自性: 4-エチルレゾルシノールは、2つのヒドロキシ基とエチル置換基の存在により、独特の化学反応性と生物活性を持っています。 4-エチルフェノールや1-テトラデカノールなどの類似化合物よりも効果的にメラニン合成を阻害する能力は、化粧品や治療用途における潜在力を示しています .
Safety and Hazards
生化学分析
Biochemical Properties
4-Ethylresorcinol plays a significant role in biochemical reactions, particularly as a substrate for the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanin synthesis pathway, and this compound acts as an inhibitor of this enzyme, thereby reducing melanin production . This compound also interacts with tyrosinase-related protein 2, attenuating its mRNA and protein expression . Additionally, this compound exhibits antioxidative properties by inhibiting lipid peroxidation .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In melan-a cells, it has been shown to inhibit melanin synthesis, making it effective in reducing hyperpigmentation . This compound influences cell function by modulating cell signaling pathways, particularly the protein kinase A pathway, which is involved in the regulation of melanin synthesis . Furthermore, this compound affects gene expression by downregulating the expression of tyrosinase-related protein 2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with tyrosinase. By binding to the active site of tyrosinase, it inhibits the enzyme’s activity, leading to a reduction in melanin synthesis . Additionally, this compound’s antioxidative properties are attributed to its ability to inhibit lipid peroxidation, thereby protecting cells from oxidative damage . This compound also modulates gene expression by downregulating the mRNA and protein levels of tyrosinase-related protein 2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy in inhibiting melanin synthesis can decrease with prolonged exposure . Studies have shown that this compound can degrade over time, leading to a reduction in its hypopigmentary effects . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces melanin synthesis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cytotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy in reducing melanin synthesis plateaus at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its degradation and elimination. The compound is metabolized by enzymes such as 4-hydroxyphenylpyruvate dioxygenase and homogentisate 1,2-dioxygenase . These enzymes facilitate the breakdown of this compound into smaller metabolites, which are then further processed and eliminated from the body . The metabolic pathways of this compound also involve interactions with cofactors such as acetyl-CoA .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Additionally, this compound’s distribution within tissues can affect its overall efficacy and activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in melanin synthesis . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its inhibitory effects on tyrosinase and its antioxidative properties .
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylresorcinol can be synthesized through the ethylation of resorcinol. One common method involves the use of ethylating agents such as diethyl sulfate or ethyl iodide in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where resorcinol is reacted with ethylating agents. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The product is then purified through various techniques such as distillation and crystallization .
化学反応の分析
反応の種類: 4-エチルレゾルシノールは、次のようないくつかの種類の化学反応を起こします。
酸化: キノンを生成するために酸化することができます。
還元: 対応するジヒドロキシ化合物を生成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主要な生成物:
酸化: キノン。
還元: ジヒドロキシ化合物。
置換: ハロゲン化またはニトロ化誘導体
特性
IUPAC Name |
4-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJYYDKPUPTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062689 | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-60-8 | |
| Record name | 4-Ethylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2896-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81T06D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

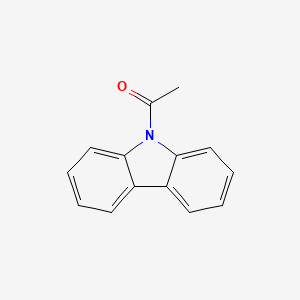


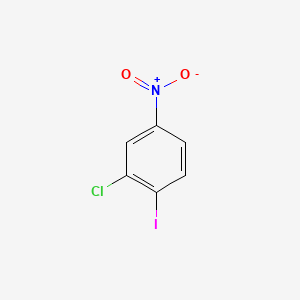
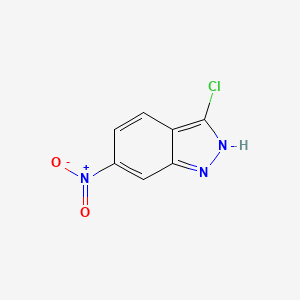

![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B1360043.png)

